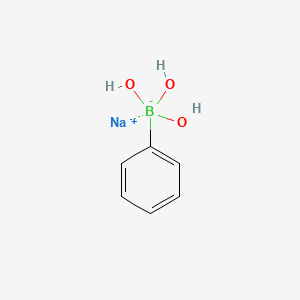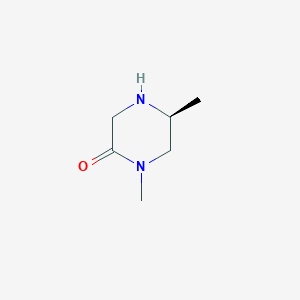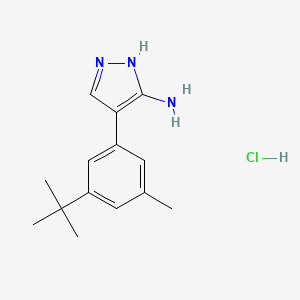![molecular formula C15H15N3 B1387742 [3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine CAS No. 1092304-09-0](/img/structure/B1387742.png)
[3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine
Descripción general
Descripción
“[3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine” is a chemical compound with the CAS Number: 1092304-09-0. It has a molecular weight of 237.3 g/mol . The IUPAC name for this compound is N-[3-(1H-benzimidazol-2-yl)phenyl]-N,N-dimethylamine .
Synthesis Analysis
The synthesis of benzimidazole derivatives, which includes compounds like “[3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine”, can be achieved by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15N3/c1-18(2)12-7-5-6-11(10-12)15-16-13-8-3-4-9-14(13)17-15/h3-10H,1-2H3,(H,16,17) . This indicates that the compound has a benzimidazole core with a phenyl group and a dimethylamine group attached to it .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Benzimidazole derivatives have been found to exhibit potent in vitro antimicrobial activity against a range of pathogens including E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans, and A. niger .
Anticancer Activity
Some benzimidazole compounds have been synthesized and evaluated for their anticancer activity against cell lines such as HEPG2 (human liver carcinoma) and PC12 (pheochromocytoma of the rat adrenal medulla) .
Organic Electronic Devices
Benzimidazole derivatives have shown promise in enhancing the orientation of molecules in organic electronic devices, which could be beneficial for improving the performance of such devices .
Antioxidant Activity
The antioxidant activity of benzimidazole hydrazones has been studied, indicating potential applications in preventing oxidative stress-related damage .
Metal–Organic Frameworks (MOFs)
Benzimidazole-based MOFs have garnered interest due to their crystallinity, structural versatility, and controlled porosity, which are valuable traits for various industrial and scientific applications .
Medicinal and Pharmacological Performance
Due to its structural resemblance with naturally occurring nucleotides, benzimidazole and its analogues have exhibited a wide range of medicinal and pharmacological activities .
Each of these fields offers a unique perspective on the potential applications of benzimidazole derivatives, including [3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine, showcasing the versatility and importance of this compound in scientific research.
For further details on each application, you can refer to the provided references.
Medicinal Chemistry Research - Benzimidazole: a promising pharmacophore Enhanced Orientation of 1,3,5-Tris(1-Phenyl-1H-Benzimidazole-2-yl) Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) An Overview on Biological Activity of Benzimidazole Derivatives - Springer
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of [3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine is the Serine/threonine-protein kinase Chk1 . This enzyme plays a crucial role in cell cycle regulation, DNA repair, and cell survival, making it a potential target for therapeutic interventions.
Biochemical Pathways
cell cycle regulation and DNA repair . The downstream effects of these changes could include altered cell proliferation and survival, potentially influencing disease progression in conditions such as cancer .
Pharmacokinetics
Its molecular weight of234.256 suggests it may have suitable properties for oral bioavailability
Result of Action
The molecular and cellular effects of [3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine’s action are likely to be diverse, given its potential impact on key cellular processes. For instance, by inhibiting Chk1, it could disrupt cell cycle progression, potentially leading to cell death in rapidly dividing cells such as cancer cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine. Furthermore, the presence of certain substituent groups in its structure can influence its bioactivity .
Propiedades
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-18(2)12-7-5-6-11(10-12)15-16-13-8-3-4-9-14(13)17-15/h3-10H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVGLZYQMUYOJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1387662.png)



![4-{[(2-Ethoxyphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1387667.png)
![2-[(3-Fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1387668.png)
![1,3,5-Tris[4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenyl]benzene](/img/structure/B1387669.png)
![1-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1387670.png)

![7-chloro-4-methoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1387674.png)


